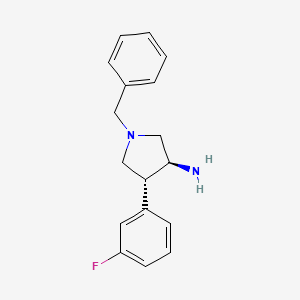
trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . It has a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound has a molecular weight of 270.35 .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The structure also includes a benzyl group and a 3-fluorophenyl group . The InChI code for this compound is 1S/C17H19FN2/c18-15-8-4-7-14 (9-15)16-11-20 (12-17 (16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Coordination Chemistry and Molecular Structure : The synthesis and characterization of complexes involving pyrrolidine derivatives, such as trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine, are significant in understanding their coordination behavior and molecular structures. For instance, complexes of the type trans-[Co(III)(bpb)(amine)2]X have been synthesized and characterized, demonstrating the role of pyrrolidine derivatives in forming stable coordination compounds with transition metals. These studies often explore the crystal and molecular structures of such complexes, providing insights into their potential applications in catalysis and material science (Amirnasr et al., 2002).
Organic Synthesis
Organocatalysis : The role of pyrrolidine derivatives in organocatalysis has been explored, demonstrating their effectiveness in various organic reactions. For example, pyrrolidine derivatives have been used to catalyze asymmetric heterodomino reactions, offering a pathway for the synthesis of complex organic molecules with high diastereoselectivity and moderate enantioselectivity (Ramachary et al., 2004).
Material Science
Sensory Applications and AIE : Pyrrolidine derivatives have found applications in material science, particularly as sensors. The aggregation-induced emission (AIE) property of certain pyrrolidine derivatives enables their use as dual sensors for volatile acids and aromatic amines. This property is crucial for developing new materials for environmental monitoring and chemical sensing (Debsharma et al., 2019).
Chemical Biology
Protein Degradation : In chemical biology, the modification of pyrrolidine rings, such as hydroxylation and fluorination, affects molecular recognition by biological systems. This principle is applied in targeted protein degradation, where modified pyrrolidine derivatives are utilized within PROTAC (proteolysis targeting chimera) conjugates. These modifications can alter the interaction with specific proteins, enabling selective protein degradation with potential therapeutic applications (Testa et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXHCEMNMVLTOY-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)
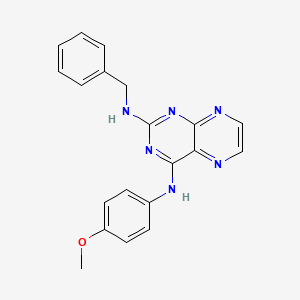
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)
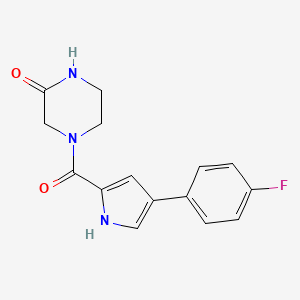

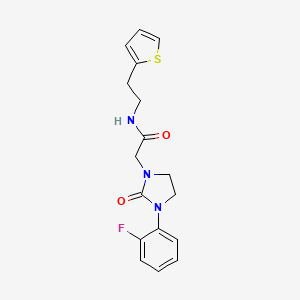


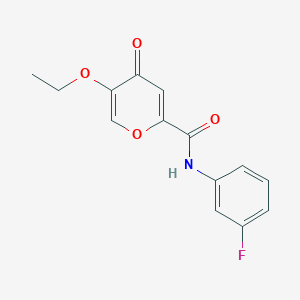
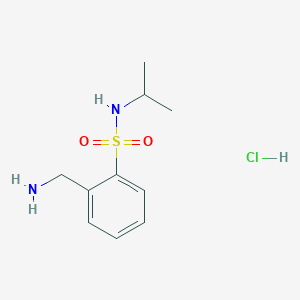
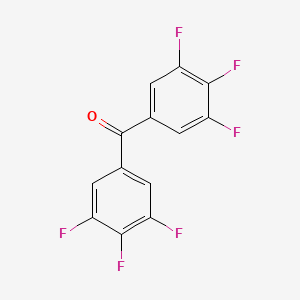
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)